molecular formula C19H25N3S B5763329 N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine

Cat. No.: B5763329
M. Wt: 327.5 g/mol
InChI Key: RWJWQVGTKBUHNR-UHFFFAOYSA-N
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Description

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenylmethyl group and a methanimine group attached to a 5-methylthiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from ethylenediamine and diethanolamine under high-temperature conditions.

    Substitution with 2,4-Dimethylphenylmethyl Group: The piperazine intermediate is then reacted with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2,4-dimethylphenylmethyl group.

    Attachment of the Methanimine Group: The final step involves the reaction of the substituted piperazine with 5-methylthiophene-2-carbaldehyde under acidic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-dimethylphenyl)piperazin-1-yl]-1-(thiophen-2-yl)methanimine
  • N-[4-(2,4-dimethylphenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine

Uniqueness

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S/c1-15-4-6-18(16(2)12-15)14-21-8-10-22(11-9-21)20-13-19-7-5-17(3)23-19/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJWQVGTKBUHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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